Potassium hexafluorophosphate

Description

Significance of Potassium Hexafluorophosphate (B91526) in Contemporary Chemical Science

In the realm of synthetic chemistry, KPF₆ serves as a versatile reagent. It is employed as a fluorinating agent, facilitating the introduction of fluorine atoms into organic molecules to modify their chemical and physical properties. univook.comqinmuchem.com This is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of novel compounds. chemimpex.com Furthermore, due to the non-coordinating nature of the hexafluorophosphate anion, KPF₆ is utilized in catalysis, where minimal interference from the counterion is desired. landtinst.com It also acts as a precursor in the synthesis of other hexafluorophosphate salts and various organic compounds. qinmuchem.comlookchem.com

The following table summarizes the key properties of potassium hexafluorophosphate:

| Property | Value |

| Chemical Formula | KPF₆ wikipedia.org |

| Molar Mass | 184.0625 g/mol wikipedia.org |

| Appearance | Colorless/white crystalline solid wikipedia.orgqinmuchem.com |

| Density | 2.75 g/cm³ wikipedia.org |

| Melting Point | 575 °C (1,067 °F; 848 K) wikipedia.org |

| Solubility in water | 8.35 g/100 mL (25 °C) wikipedia.org |

Historical Context and Evolution of KPF₆ Research

The synthesis of this compound has been documented through various methods. A common laboratory preparation involves the reaction of phosphorus pentachloride with potassium chloride in liquid hydrogen fluoride (B91410). wikipedia.orgqinmuchem.com This exothermic reaction highlights the early research focus on fundamental synthesis and characterization of the compound. wikipedia.org

Historically, research into hexafluorophosphate salts was driven by the need for stable, non-coordinating anions in inorganic and organometallic chemistry. wikipedia.org The hexafluorophosphate anion's stability, especially in comparison to other anions, made it an attractive option for stabilizing cationic complexes. landtinst.com

Over time, the focus of KPF₆ research has evolved significantly, largely influenced by the burgeoning field of energy storage. The development of lithium-ion batteries spurred investigations into various electrolyte salts, with hexafluorophosphates playing a prominent role. qinmuchem.com While lithium hexafluorophosphate (LiPF₆) became the industry standard, research into other alkali metal hexafluorophosphates, including KPF₆, continued, particularly for applications in next-generation battery systems. landtinst.comresearchgate.netacs.org Recent studies have explored the use of KPF₆ as an additive in lithium-sulfur and all-solid-state lithium metal batteries to suppress dendrite growth and improve cycling stability. qinmuchem.comresearchgate.netnih.govresearchgate.net

Scope and Research Trajectories of KPF₆ Studies

Current research on this compound is broad, with several key trajectories aimed at harnessing its unique properties for technological advancement. A significant area of investigation remains its application in energy storage. Researchers are exploring KPF₆ as an electrolyte component in potassium-ion batteries, which are considered a potential alternative to lithium-ion batteries due to the abundance of potassium. mdpi.com Furthermore, its role as an additive in lithium-based batteries to enhance performance and safety continues to be an active area of study. qinmuchem.comresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net

In materials science, KPF₆ is being investigated for the development of novel coatings and surface treatments. chemimpex.com Its incorporation into conversion coatings for metals like magnesium alloys is being explored to enhance corrosion resistance. semanticscholar.orgnih.govmdpi.com The hydrolysis of KPF₆, which can lead to the formation of hydrogen fluoride, is a factor being studied in these applications. semanticscholar.orgnih.gov

Future research is likely to focus on optimizing the synthesis of KPF₆ to create more cost-effective and environmentally friendly processes. univook.com There is also potential for the development of new applications in areas such as catalysis and the synthesis of specialized ionic liquids. landtinst.compatsnap.com The ongoing exploration of its electrochemical properties will likely uncover new possibilities for its use in a wider range of energy storage and conversion systems. chemimpex.comacs.org

The table below outlines some of the key research applications of this compound:

| Research Area | Application of KPF₆ |

| Energy Storage | Electrolyte in potassium-ion batteries mdpi.com, Additive in lithium-sulfur and all-solid-state batteries qinmuchem.comresearchgate.netacs.orgnih.govresearchgate.net |

| Materials Science | Component in corrosion-resistant coatings chemimpex.comsemanticscholar.orgnih.govmdpi.com |

| Organic Synthesis | Fluorinating agent univook.comqinmuchem.com, Catalyst landtinst.comqinmuchem.com |

| Inorganic Chemistry | Source of the non-coordinating hexafluorophosphate anion landtinst.comwikipedia.org |

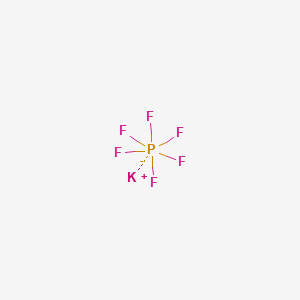

Structure

2D Structure

Propriétés

IUPAC Name |

potassium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.K/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGRYDIGCWVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KPF6, F6KP | |

| Record name | Potassium hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884958 | |

| Record name | Potassium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.0625 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17084-13-8 | |

| Record name | Potassium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88W436PDI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Kpf₆

Contemporary Synthesis Routes for KPF₆

The production of potassium hexafluorophosphate (B91526) can be achieved through several synthetic pathways, each with distinct reactants and conditions. These methods have been refined to improve yield, purity, and process safety.

A primary method for synthesizing potassium hexafluorophosphate involves the direct reaction between phosphorus pentafluoride (PF₅) and potassium fluoride (B91410) (KF). guidechem.com This synthesis is typically conducted in a controlled environment, often using liquid hydrogen fluoride (HF) as a reaction medium to facilitate the formation of the salt. smolecule.com The reaction is exothermic and proceeds as follows:

PF₅ + KF → KPF₆ guidechem.com

The phosphorus pentafluoride required for this reaction is often generated in situ by reacting phosphorus pentachloride (PCl₅) with anhydrous hydrogen fluoride. guidechem.com This preliminary step produces hydrogen chloride (HCl) as a byproduct, which must be separated from the PF₅ gas before it is used. guidechem.com

A widely utilized and classical approach for preparing KPF₆ is the reaction of phosphorus pentachloride (PCl₅) with potassium chloride (KCl) in a hydrofluoric acid (HF) solution. wikipedia.orgwikipedia.org This one-pot reaction combines all three components to yield the final product along with hydrogen chloride gas, which is evolved from the reaction mixture. guidechem.comchemister.ru

PCl₅ + KCl + 6 HF → KPF₆ + 6 HCl wikipedia.orgwikipedia.org

This reaction is known to be vigorous and requires careful control. guidechem.com To manage the reaction rate and ensure safety, the solid phosphorus pentachloride is typically added in small increments to the mixture of potassium chloride and anhydrous hydrogen fluoride. guidechem.com

Alternative synthesis routes have been developed to avoid the use of the highly reactive and difficult-to-handle phosphorus pentachloride. One such method involves reacting potassium compounds of phosphoric acid, such as potassium dihydrogen phosphate (B84403) (KH₂PO₄) or potassium polyphosphate, with hydrofluoric acid. google.comgoogleapis.com This approach allows for the synthesis of KPF₆ using more stable and readily available starting materials. google.com Although considered less violent than methods involving phosphorus pentoxide, the addition of the potassium salt to hydrofluoric acid still generates heat and requires temperature control. google.com

Another related pathway starts with phosphorus pentoxide (P₂O₅) and hydrofluoric acid to first generate hexafluorophosphoric acid (HPF₆), which is then neutralized with a potassium salt, such as potassium hydroxide, to produce KPF₆. patsnap.com

| Starting Materials | Reaction Description | Key Features |

| P₂O₅, HF, KOH | Phosphorus pentoxide is reacted with hydrofluoric acid to form hexafluorophosphoric acid, which is subsequently neutralized with potassium hydroxide. patsnap.com | Avoids the use of PCl₅; reaction can be done in stages. patsnap.com |

| KH₂PO₄, HF | Potassium dihydrogen phosphate is reacted directly with a 60-97% by weight hydrofluoric acid solution. google.comgoogleapis.com | Uses more stable phosphate salts as the phosphorus source. google.com |

This compound plays a crucial role as a reagent in organometallic and coordination chemistry, specifically in chloride abstraction reactions to synthesize cationic metal complexes. uni-konstanz.dechemrxiv.orgacs.org In these reactions, KPF₆ is not synthesized but is used to facilitate the transformation of a neutral, chloro-ligated metal complex into a cationic complex with a [PF₆]⁻ counter-anion. chemrxiv.org

The process generally involves reacting a metal chloride complex with KPF₆ in a suitable solvent, often a coordinating solvent like acetonitrile. chemrxiv.orgacs.orgnsf.gov The potassium ion from KPF₆ reacts with the chloride ligand to form potassium chloride (KCl), which is insoluble in many organic solvents and precipitates out of the solution. Simultaneously, the non-coordinating hexafluorophosphate anion replaces the chloride, balancing the charge of the newly formed cationic metal center. This method is particularly effective for synthesizing complexes with stronger ligands where other abstraction agents might be less selective. chemrxiv.org

A general representation of this process is:

[LₙM-Cl] + KPF₆ → [LₙM(S)]⁺[PF₆]⁻ + KCl(s) (where L = ligand, M = metal, S = solvent)

Investigations into Chemical Reactions and Stability of KPF₆

The stability of the hexafluorophosphate anion is a key factor in its utility, but it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.

The hexafluorophosphate anion, [PF₆]⁻, is generally considered inert; however, it is prone to hydrolysis, especially in the presence of moisture. This process can be catalyzed by acids or highly electrophilic metal centers. wikipedia.org The stability of hexafluorophosphate salts in aqueous solutions has been shown to depend on the cation, following the order K⁺ > Na⁺ > Li⁺, making the potassium salt relatively more stable. researchgate.netnih.gov

The hydrolysis of [PF₆]⁻ is a stepwise process that leads to the formation of several phosphorus oxyfluoride species and ultimately phosphate. researchgate.netmdpi.com

The primary decomposition products identified through ion chromatography and other analytical techniques are listed below. researchgate.netnih.gov

| Decomposition Product | Chemical Formula |

| Fluoride | F⁻ |

| Difluorophosphate | [PO₂F₂]⁻ |

| Monofluorophosphate | [PO₃F]²⁻ |

| Phosphate | [PO₄]³⁻ |

In addition to hydrolysis, KPF₆ undergoes thermal decomposition at elevated temperatures. The decomposition process begins at approximately 575°C and is significant at 600°C, yielding gaseous phosphorus pentafluoride (PF₅) and a solid residue of potassium fluoride (KF). chemister.rugoogle.comgoogle.com If moisture is present, the released PF₅ can further react to form corrosive hydrogen fluoride gas. fishersci.ielookchem.com The thermal decomposition can be summarized by the following reaction:

KPF₆(s) → KF(s) + PF₅(g) google.comgoogle.com

| Property | Description |

| Hydrolytic Stability | Relatively stable in neutral and basic aqueous solutions but hydrolyzes in the presence of acid. wikipedia.org Stability in water is greater than that of NaPF₆ and LiPF₆. researchgate.netnih.gov |

| Hydrolysis Products | F⁻, [PO₂F₂]⁻, [PO₃F]²⁻, [PO₄]³⁻. researchgate.netmdpi.com |

| Thermal Decomposition Temp. | ~600°C. chemister.rugoogle.comgoogle.com |

| Thermal Decomposition Products | Solid potassium fluoride (KF) and gaseous phosphorus pentafluoride (PF₅). google.comgoogle.com In the presence of fire, hazardous byproducts can include oxides of phosphorus, phosphine, and hydrogen fluoride. fishersci.ielookchem.com |

Hydrolysis Pathways and Decomposition Products of KPF₆

Identification of Fluoride, Monofluorophosphate, Phosphate, and Difluorophosphate

The apparent stability of the hexafluorophosphate anion (PF₆⁻) can be misleading, as it is susceptible to hydrolysis in aqueous environments. This process leads to the formation of several other anionic species. The identification and quantification of these hydrolysis products are crucial for quality control and for understanding the behavior of KPF₆ in various applications.

Research has shown that in fresh and aged aqueous solutions of hexafluorophosphate salts, including KPF₆, several decomposition products can be detected. nih.govresearchgate.net The primary hydrolysis products that have been unambiguously identified are:

Fluoride (F⁻)

Monofluorophosphate (HPO₃F⁻)

Phosphate (HPO₄²⁻)

Difluorophosphate (PO₂F₂⁻) nih.govresearchgate.net

The principal analytical technique for separating and identifying these anions is Ion Chromatography (IC) . A common and effective method involves using an IonPac AS14A column with a potassium carbonate/bicarbonate eluent (e.g., 2.5 mM KHCO₃ / 2.5 mM K₂CO₃). nih.govresearchgate.netscience.gov Detection is typically achieved through suppressed conductivity detection, which provides the sensitivity needed for accurate quantification. nih.govlcms.cz For unequivocal identification, especially in complex matrices, IC is often coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), which confirms the mass-to-charge ratio of the separated anions. nih.govresearchgate.net

The table below summarizes the key hydrolysis products and the primary method for their identification.

| Hydrolysis Product | Chemical Formula | Primary Identification Method |

| Fluoride | F⁻ | Ion Chromatography (IC) |

| Monofluorophosphate | HPO₃F⁻ | Ion Chromatography (IC) |

| Phosphate | HPO₄²⁻ | Ion Chromatography (IC) |

| Difluorophosphate | PO₂F₂⁻ | Ion Chromatography (IC) |

| Confirmation | N/A | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Rotational Dynamics of the Hexafluorophosphate Anion

The hexafluorophosphate anion is not a static entity; it exhibits complex rotational dynamics in both solid and liquid states. These dynamics have been extensively studied using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹⁹F NMR, which provide detailed insights into the motion of the anion. aps.orgacs.org

In the liquid and supercooled liquid states, such as in imidazolium-based ionic liquids, the PF₆⁻ anion undergoes rotational motion. aps.orgaip.org Studies on 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim]PF₆) reveal that the dynamics of the PF₆⁻ anion are dominated by free rotational diffusion at temperatures above approximately 230 K. aps.org Below this temperature, the motion transitions to a more restricted rotational or librational (oscillatory) movement. aps.org This transition temperature is identified as the mode-coupling critical temperature, where the rotational timescale of the anion decouples from that of the larger cation. aps.org

The high sphericity and delocalized charge of the PF₆⁻ anion contribute to its relatively free rotation, with a characteristic timescale ranging from a few picoseconds to several hundred picoseconds across different physical states. acs.org This rotational behavior is characterized by a low activation energy (approximately 0.16 eV for librational motion), indicating a relatively small energy barrier to rotation. aps.org This dynamic process is a form of β-relaxation and persists even in the glassy state of ionic liquids. aps.org

Stability in Aqueous Solutions and Influence of Counterions

While KPF₆ is relatively stable, especially in hot alkaline aqueous solutions from which it can be recrystallized, its stability in neutral or acidic aqueous solutions is limited by hydrolysis. qinmuchem.com A critical factor governing the rate of this hydrolysis is the nature of the accompanying cation.

Ion chromatography studies have systematically investigated the hydrolysis of different alkali metal hexafluorophosphate salts. nih.gov The findings demonstrate a clear trend in the stability of the PF₆⁻ anion, which decreases in the following order of counterions:

Potassium (K⁺) > Sodium (Na⁺) > Lithium (Li⁺) nih.gov

Derivatization and Functionalization of KPF₆ in Advanced Synthetic Pathways

This compound is not merely an inert salt but a versatile and essential reagent in synthetic chemistry. landtinst.com Its primary role is to serve as a source of the hexafluorophosphate (PF₆⁻) anion, which is valued as a weakly coordinating or non-coordinating anion. landtinst.com This property is exploited to stabilize cationic species and to impart specific solubility characteristics (typically soluble in organic solvents and less soluble in water) to the resulting salts. qinmuchem.com KPF₆ is frequently used in metathesis reactions to exchange a simple anion (like a halide) for the more robust PF₆⁻ anion.

Preparation of Imidazolium-based Hexafluorophosphates

A prominent application of KPF₆ is in the synthesis of room-temperature ionic liquids (ILs), particularly those based on imidazolium (B1220033) cations. The synthesis of 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim]PF₆), a widely studied IL, exemplifies this process. wikipedia.org

The typical synthesis is a two-step procedure:

Alkylation: 1-methylimidazole (B24206) is alkylated with an alkyl halide, such as 1-chlorobutane (B31608) or 1-bromobutane, to form the corresponding 1-butyl-3-methylimidazolium halide salt (e.g., [C₄mim]Cl). wikipedia.orgorgsyn.org

Anion Metathesis: The resulting imidazolium halide is then reacted with KPF₆ in an aqueous or solvent medium. wikipedia.orgorgsyn.org The KPF₆ provides the hexafluorophosphate anion, which replaces the halide anion. Due to the low solubility of the resulting imidazolium hexafluorophosphate salt in water, it precipitates or forms a separate phase, driving the reaction to completion. orgsyn.org

The general reaction is as follows: [C₄mim]Cl + KPF₆ → [C₄mim]PF₆ + KCl

This straightforward metathesis reaction can be adapted to create a wide variety of imidazolium-based ILs with different alkyl chains by simply changing the initial alkylating agent. aip.orgtubitak.gov.tr

| Precursor 1 | Precursor 2 | Product | Yield |

| 1-butyl-3-methylimidazolium chloride | This compound | 1-butyl-3-methylimidazolium hexafluorophosphate | 81% orgsyn.org |

| 1-methyl-3-(2-pyridyl)imidazolium chloride | This compound | 1-methyl-3-(2-pyridyl)imidazolium hexafluorophosphate | 34% researchgate.net |

| 1-hexyl-3-methylimidazolium chloride | This compound | 1-hexyl-3-methylimidazolium hexafluorophosphate | N/A tubitak.gov.tr |

Synthesis of Alkylaryliodonium and Triarylsulfonium Hexafluorophosphates

This compound is also a key reagent for synthesizing onium salts, such as alkylaryliodonium and triarylsulfonium hexafluorophosphates. qinmuchem.comfishersci.es These compounds are of significant interest as photoacid generators in photopolymerization and other light-sensitive applications. nih.gov

The synthesis of triarylsulfonium hexafluorophosphates can be achieved through various methods where KPF₆ provides the necessary counterion. One approach involves the reaction of a diaryl sulfoxide (B87167) and a diaryl sulfide (B99878) in the presence of an acid mixture, followed by precipitation with KPF₆. google.com

A representative synthesis involves:

Reacting diphenyl sulfoxide and diphenyl sulfide in a mixture of sulfuric acid and acetic anhydride.

The resulting reaction mixture is then added to an aqueous solution of this compound.

This causes the precipitation of the desired triarylsulfonium hexafluorophosphate salt as a solid, which can then be isolated. google.com

Similarly, KPF₆ is used to prepare alkylaryliodonium hexafluorophosphates . These syntheses often involve the reaction of aryl precursors with an iodine source, followed by anion exchange using KPF₆ to yield the final, stable product. These onium salts are effective photoinitiators for cationic polymerization reactions. qinmuchem.com

Electrochemical Applications of Potassium Hexafluorophosphate

KPF₆ as an Electrolyte Component in Energy Storage Systems

The application of KPF₆ as an additive in LIBs and LMBs addresses some of the critical challenges that hinder their advancement, such as low ionic conductivity in solid electrolytes, the growth of lithium dendrites, and unstable electrode-electrolyte interfaces. bohrium.comnih.gov

In all-solid-state lithium metal batteries (ASSLMBs), solid polymer electrolytes (SPEs) are a promising alternative to flammable liquid electrolytes. However, SPEs, particularly those based on polyethylene (B3416737) oxide (PEO), often suffer from low ionic conductivity. bohrium.comresearchgate.net Research has shown that incorporating KPF₆ as an additive in PEO-based SPEs can enhance ionic conductivity. The addition of KPF₆ promotes the dissociation of the primary lithium salt, which increases the concentration of free Li⁺ ions available for transport within the polymer matrix. bohrium.comresearchgate.net This improved ionic mobility is crucial for the efficient operation of solid-state batteries.

Table 1: Effect of KPF₆ Additive on All-Solid-State LiFePO₄/Li Cell Performance

| Performance Metric | Value | Conditions |

|---|---|---|

| Initial Discharge Capacity | 142.1 mAh g⁻¹ | 0.5 C-rate at 60°C |

| Capacity Retention | 91.3% | After 200 cycles |

This table presents data on the performance of an all-solid-state lithium-ion battery utilizing a solid polymer electrolyte enhanced with a KPF₆ additive. bohrium.comresearchgate.net

A major failure mechanism in lithium metal batteries is the formation and growth of lithium dendrites—needle-like structures that can pierce the separator, causing short circuits and safety hazards. acs.orgnih.gov KPF₆ has proven effective in mitigating this issue. The potassium cations (K⁺) are believed to create a self-healing electrostatic shield at the surface of the lithium anode. acs.orgnih.gov This shield regulates the deposition of lithium ions, forcing them to deposit more uniformly and suppressing the formation of dendritic protrusions. bohrium.comresearchgate.net This effect contributes to significantly longer and more stable cycling of lithium metal anodes.

The solid electrolyte interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles. A stable and robust SEI is critical for preventing continuous electrolyte decomposition and ensuring long battery life. The components of KPF₆ play a crucial role in forming a high-quality SEI layer. bohrium.comnih.gov

The effectiveness of KPF₆ as an additive is attributed to the synergistic action of its potassium cation and hexafluorophosphate (B91526) anion. acs.orgnih.gov The K⁺ cation contributes to dendrite suppression through the electrostatic shielding mechanism described previously. nih.govresearchgate.net Simultaneously, the PF₆⁻ anion actively participates in the formation of the SEI layer. nih.gov This dual-function mechanism, where the cation protects the anode surface and the anion builds a stable interface, is key to the performance enhancements observed when KPF₆ is added to the electrolyte. acs.orgnih.gov

The decomposition of the PF₆⁻ anion contributes to the formation of a robust and inorganic-rich SEI. acs.orgnih.gov Specifically, the breakdown of PF₆⁻ leads to the formation of lithium fluoride (B91410) (LiF). nih.govresearchgate.net An SEI layer that is rich in LiF is known to be dense, electronically insulating, and an excellent conductor of Li⁺ ions. This LiF-rich interphase provides superior protection to the lithium metal anode, preventing side reactions with the electrolyte and helping to physically block the growth of dendrites. bohrium.comnih.govresearchgate.net The resulting stable SEI leads to improved cycling stability and higher Coulombic efficiency. acs.org For instance, the addition of an optimized amount of KPF₆ (0.01 M) to an ether-based electrolyte was shown to enable a high Li Coulombic efficiency of 98.8%. acs.orgnih.gov

Table 2: Performance of Li-S Battery with KPF₆ Additive

| Performance Metric | Value |

|---|---|

| Li Coulombic Efficiency | 98.8% |

| Symmetrical Li Cell Cycling | > 200 cycles |

Role in Lithium-Ion Batteries (LIBs) and Lithium Metal Batteries (LMBs)

Improvement of Cycling Stability and Coulombic Efficiency

The introduction of potassium hexafluorophosphate as an electrolyte additive has been shown to significantly enhance the cycling stability and Coulombic efficiency of lithium-based batteries. This improvement is largely attributed to its role in forming a more stable and effective solid electrolyte interphase (SEI) on the anode surface.

In lithium-ion systems, the presence of KPF₆ can lead to the formation of a robust SEI layer. For instance, research has shown that KPF₆, along with other additives like tris(trimethylsilyl) phosphite (TMSP), helps in creating a stable cathode electrolyte interphase (CEI) and suppresses the growth of lithium dendrites, which are major causes of capacity fade and battery failure. researchgate.net The PF₆⁻ anion contributes to a LiF-rich SEI, which is known for its stability and ability to protect the anode from continuous electrolyte decomposition. acs.orgsigmaaldrich.comnih.gov

A key mechanism by which KPF₆ enhances performance is the "self-healing electrostatic shield" effect. The K⁺ cations are believed to create a positive electrostatic shield around the anode, which repels incoming Li⁺ ions and promotes a more uniform deposition, thus mitigating dendrite formation. acs.orgsigmaaldrich.comnih.gov This synergistic effect of the K⁺ cation shield and the stable, LiF-rich SEI from the PF₆⁻ anion leads to a notable increase in the Coulombic efficiency. Studies have reported achieving a high Li Coulombic efficiency of 98.8% with the addition of a small amount of KPF₆ (0.01 M) to the electrolyte. acs.orgsigmaaldrich.comnih.gov This stabilization of the anode interface allows for prolonged cycling with minimal capacity loss. For example, a symmetric Li cell with the modified electrolyte demonstrated stable cycling for over 200 cycles. acs.orgsigmaaldrich.com

Application in Anode-Free Lithium Metal Batteries

Anode-free lithium metal batteries (AFLMBs) represent a significant step towards higher energy density by eliminating the host anode material and plating lithium directly onto a current collector. However, these batteries suffer from poor cycling stability and low Coulombic efficiency due to uncontrolled dendrite growth and continuous SEI formation. researchgate.net

This compound has been investigated as an electrolyte additive to address these challenges. In a dual-additive approach, KPF₆, combined with TMSP, has been shown to markedly improve the performance of anode-free cells. researchgate.net The KPF₆ contributes to the formation of a stable SEI and provides an electrostatic shielding effect that helps to suppress the formation of lithium dendrites. researchgate.net This leads to more uniform lithium plating and stripping.

Research has demonstrated that an anode-free cell with an electrolyte containing 2 wt% KPF₆ and 2 vol% TMSP could retain 48% of its capacity after 20 cycles, a significant improvement over the 14% retention in a cell with a standard commercial electrolyte. researchgate.net The average Coulombic efficiency was also improved to 95.21% over 20 cycles with the dual-additive system. researchgate.net These findings underscore the potential of KPF₆ in enabling more stable and efficient anode-free battery architectures.

Use in Lithium-Sulfur (Li-S) Batteries

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. However, they face significant hurdles, including the "polysulfide shuttle" effect, which leads to active material loss and rapid capacity decay, and issues related to the instability of the lithium metal anode. sciopen.comrsc.org

The addition of this compound to the electrolyte has emerged as an effective strategy to mitigate these problems. acs.orgsigmaaldrich.comnih.gov KPF₆ helps to stabilize the lithium metal anode through the synergistic action of its constituent ions. The K⁺ cations provide a self-healing electrostatic shield to suppress dendrite growth, while the PF₆⁻ anions contribute to the formation of a stable, LiF-rich SEI. acs.orgsigmaaldrich.comnih.gov This enhanced anode protection leads to a higher Coulombic efficiency of 98.8% and enables stable cycling of symmetric Li cells for over 200 cycles. acs.orgsigmaaldrich.com

Furthermore, the presence of KPF₆ can help restrain the polysulfide shuttle effect. acs.orgsigmaaldrich.comnih.gov By stabilizing the anode interface, it reduces the sites for parasitic reactions between the dissolved polysulfides and the lithium metal. An assembled Li-S full cell using an electrolyte modified with 0.01 M KPF₆ demonstrated excellent capacity retention, with a decay rate of only 0.25% per cycle. acs.orgsigmaaldrich.comnih.gov This highlights the dual benefit of KPF₆ in improving both the anode and cathode performance in Li-S batteries.

KPF₆ in Potassium-Ion Batteries (PIBs)

Potassium-ion batteries (PIBs) are gaining attention as a potential alternative to lithium-ion batteries due to the natural abundance and low cost of potassium. nih.gov KPF₆ is one of the most commonly studied electrolyte salts for PIBs, valued for its ability to passivate the aluminum current collector and its electrochemical stability. nih.govucl.ac.uk

Comparison with Other Potassium Salts (e.g., KFSI, KTFSI)

The performance of KPF₆ in potassium-ion batteries is often compared with other potassium salts, primarily potassium bis(fluorosulfonyl)imide (KFSI) and potassium bis(trifluoromethanesulfonyl)imide (KTFSI). These salts exhibit different physicochemical properties that significantly impact battery performance.

| Property | KPF₆ | KFSI | KTFSI |

| SEI Composition | Unstable, organic-rich, KF-deficient researchgate.netnih.govacs.org | Stable, inorganic-rich (KF, K₂S, K₂SO₃, etc.) ucl.ac.ukresearchgate.netnih.gov | High solubility, forms stable SEI rsc.orgrsc.org |

| Electrochemical Stability | Good, passivates Al foil nih.govucl.ac.uk | Can cause Al corrosion at higher potentials rsc.org | Good electrochemical stability ucl.ac.uk |

| Ionic Conductivity | Lower than KFSI-based electrolytes acs.org | Generally higher than KPF₆ ucl.ac.ukacs.org | Good ionic conductivity ucl.ac.uk |

| Solubility | Moderate (0.5–1.5 M in carbonates) nih.govucl.ac.uk | High, enables high-concentration electrolytes rsc.orgrsc.org | High solubility ucl.ac.uk |

| Cycling Performance | Often shows lower capacity retention and Coulombic efficiency researchgate.netnih.gov | Generally leads to better cycling stability and efficiency ucl.ac.ukresearchgate.netnih.gov | Favorable for stable cycling rsc.org |

Research indicates that KFSI-based electrolytes tend to form a more stable and protective SEI layer on the anode compared to KPF₆. researchgate.netnih.govacs.org The SEI formed with KFSI is rich in inorganic compounds like potassium fluoride (KF), which is beneficial for long-term cycling. ucl.ac.ukresearchgate.netnih.gov In contrast, KPF₆ often leads to the formation of an unstable, organic-rich, and KF-deficient SEI, resulting in poorer capacity retention and Coulombic efficiency. researchgate.netnih.govacs.org However, KPF₆ demonstrates good stability at high voltages and effectively passivates the aluminum current collector, a crucial advantage for high-voltage PIBs. ucl.ac.uknih.gov KTFSI also offers high solubility and good stability, making it a viable option for high-performance electrolytes. ucl.ac.ukrsc.org

Interfacial Chemistry and SEI Formation in PIBs

The nature of the solid electrolyte interphase (SEI) is critical to the performance and stability of potassium-ion batteries. The SEI layer in PIBs using KPF₆-based electrolytes is distinctly different from that formed with other salts like KFSI.

Studies have shown that the SEI formed on anodes like molybdenum disulfide (MoS₂) or graphite (B72142) in KPF₆-containing electrolytes is typically unstable, deficient in potassium fluoride (KF), and rich in organic species. researchgate.netnih.govacs.org This organic-rich layer is less effective at preventing continuous electrolyte decomposition, leading to thicker SEI growth over cycling and consequently, poor capacity retention. ucl.ac.ukresearchgate.net The instability of the SEI in KPF₆ systems is a key factor contributing to the often-observed lower Coulombic efficiency in the initial cycles. tycorun.com

In contrast, electrolytes using KFSI salt tend to form a stable, protective, and KF-rich SEI layer. researchgate.netnih.govacs.org The decomposition of the FSI⁻ anion leads to the formation of robust inorganic components, which create a more effective passivation layer on the anode. ucl.ac.uk This stable interface minimizes parasitic reactions with the electrolyte, enabling better long-term cycling performance. ucl.ac.ukresearchgate.net Efforts have been made to improve the SEI formation in KPF₆ electrolytes through the use of additives. For instance, adding AlCl₃ can promote the formation of KₓF in the SEI layer, enhancing the cycling stability of hard carbon anodes to thousands of cycles. nih.gov

Electrolyte Formulations and Electrochemical Performance

To leverage the advantages of KPF₆, such as its high-voltage stability and passivation of aluminum, while mitigating its drawbacks, various electrolyte formulations have been explored. A promising approach is the development of binary-salt electrolytes.

Formulations combining KPF₆ with other salts, like potassium bis(fluorosulfonyl)amide (KFSA, another name for KFSI), have shown improved performance over single-salt KPF₆ electrolytes. acs.orgresearchgate.net For example, a KPF₆/KFSA binary-salt electrolyte in an ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) solvent mixture exhibited higher ionic conductivity than a pure KPF₆ solution. acs.org The inclusion of KFSA contributes to the formation of a more stable SEI on the graphite anode due to the decomposition products of the FSA⁻ anion. acs.org

| Electrolyte Formulation | Key Findings | Performance Improvement |

| 0.75 M K(PF₆)₀.₉(FSA)₀.₁ / EC/DEC | Higher Coulombic efficiency and better rate performance for graphite anodes. acs.org | Stabilized SEI formation due to FSA⁻ decomposition. acs.org |

| 1 M K(PF₆)₀.₇₅(FSA)₀.₂₅ / EC/DEC | Higher ionic conductivity than single-salt KPF₆. acs.org | Improved rate performance of graphite electrodes. acs.org |

| K(PF₆)₀.₇₅(FSA)₀.₂₅ / EC/PC | Excellent cyclability over 500 cycles in a full cell. acs.org | Superior performance compared to conventional KPF₆/EC/DEC. acs.org |

Optimizing the solvent system is another critical aspect. The choice of carbonate solvents, such as ethylene carbonate (EC), propylene carbonate (PC), and diethyl carbonate (DEC), significantly influences the electrochemical performance. rsc.org A full cell using a graphite anode and a K₂Mn[Fe(CN)₆] cathode with a K(PF₆)₀.₇₅(FSA)₀.₂₅/EC/PC electrolyte demonstrated excellent cyclability, maintaining performance for over 500 cycles, which was far superior to cells using a conventional KPF₆/EC/DEC electrolyte. acs.org These results indicate that carefully designed electrolyte formulations can unlock the potential of KPF₆ for high-performance potassium-ion batteries.

KPF₆ in Supercapacitors and Hybrid Supercapacitors

This compound (KPF₆) is utilized as an electrolyte salt in non-aqueous electric double-layer capacitors (EDLCs), commonly known as supercapacitors, and hybrid systems. Its function is to provide the ionic conductivity necessary for the charge storage process at the electrode-electrolyte interface.

The primary mechanism for energy storage in EDLCs is the formation of an electrical double-layer at the interface between the electrode material and the electrolyte. researchgate.net This double-layer consists of a layer of charge accumulated on the electrode surface and a corresponding layer of oppositely charged ions from the electrolyte. The arrangement of these layers and the resulting capacitance are influenced by the properties of the electrolyte ions, including their size and solvation characteristics.

While specific in-depth studies on the EDL structure of KPF₆ are not extensively detailed in the available research, comparisons with other alkali metal hexafluorophosphate salts like LiPF₆ and NaPF₆ provide insights. Research has shown that K⁺ ions, despite having a higher solvation energy compared to Li⁺ and Na⁺ cations, can lead to higher capacitances in porous carbon electrodes. This is attributed to the possibility that most solvent molecules are removed from the K⁺ solvation shell when it enters the pores of the carbon material. researchgate.net

The capacitance behavior in supercapacitors is also dependent on the pore size of the electrode material. The relationship between capacitance and pore size can be complex, with studies on ionic liquids showing an oscillatory behavior where capacitance peaks at specific pore dimensions that match the ion size. ornl.gov

This compound has demonstrated compatibility with common supercapacitor electrode materials such as activated carbon (AC) and graphite.

Activated Carbon: AC is a widely used electrode material due to its high specific surface area, which is crucial for achieving high double-layer capacitance. researchgate.net Supercapacitors using KPF₆ in a propylene carbonate (PC) electrolyte with activated carbon electrodes have been shown to exhibit excellent cycle-ability. This stability is linked to the suppression of PC solvent decomposition at the AC negative electrode, which is attributed to the mild solvation of K⁺ ions by the PC solvent. researchgate.net The specific capacitance of activated carbon electrodes in various electrolytes is a key performance metric.

Table 1: Specific Capacitance of Activated Carbon Electrodes in Different Electrolytes

| Electrolyte System | Specific Capacitance (F/g) | Current Density (A/g) | Reference |

|---|---|---|---|

| KPF₆ in PC | Not specified | Not specified | researchgate.net |

| TEABF₄ in AN | Not specified | 0.5 - 2 | nih.gov |

| 6 M KOH | 232.92 | 0.2 | acs.org |

| 1 M H₂SO₄ | 310 | Not specified | rsc.org |

Note: This table provides a comparative view of activated carbon performance in various electrolytes, highlighting the context in which KPF₆ operates.

Graphite: Graphite is another carbon-based material used in supercapacitors, particularly in hybrid or asymmetric designs. researchgate.netnih.gov While severe capacity fade can be an issue for graphite anodes in traditional KPF₆-based electrolytes in potassium-ion batteries, modifications and specific pre-cycling procedures can significantly improve cycling stability. amazonaws.com In the context of supercapacitors, the interaction between the PF₆⁻ anion and the graphite positive electrode is a key aspect of the charge storage mechanism.

Due to the voltage limitations of aqueous electrolytes (typically around 1.23 V), non-aqueous electrolytes are employed in supercapacitors to achieve higher operating voltages and, consequently, higher energy densities. KPF₆ is used in various non-aqueous solvents, with carbonate-based solvents being common.

A study comparing KPF₆, LiPF₆, and NaPF₆ in a non-aqueous electrolyte for EDLCs found that the nature of the cation plays a significant role in the electrochemical performance. researchgate.net Although quantum chemical calculations indicated a high solvation energy for K⁺, experimentally, systems with KPF₆ showed higher capacitances than those with Li⁺ and Na⁺ under certain conditions. This suggests that the desolvation process upon entering the electrode pores is a critical factor. The choice of solvent and salt concentration are also crucial for optimizing the performance of non-aqueous supercapacitors. nih.gov

Electrolyte Additive in Rechargeable Calcium Metal Batteries

The development of rechargeable calcium (Ca) metal batteries faces challenges related to the formation of a passivating layer on the Ca metal anode, which hinders reversible Ca²⁺ ion transport and leads to large overpotentials. nih.govnih.gov The use of this compound as an electrolyte additive is a strategy being explored to address these issues by modifying the solid electrolyte interphase (SEI).

Research has demonstrated the development of a hybrid potassium/calcium (K/Ca) SEI layer when using a KPF₆ salt in a carbonate solvent mixture (e.g., ethylene carbonate/dimethyl carbonate/ethyl methyl carbonate). nih.govresearchgate.netacs.org This hybrid SEI is formed through the electrochemical cycling of symmetric Ca//Ca cells.

The formation of this hybrid layer helps to mitigate the uncontrolled growth of a passivation layer that typically forms with native calcium electrolytes. nih.gov Scanning electron microscopy has revealed a continuous SEI layer formed over the calcium metal in the presence of KPF₆. nih.govacs.org X-ray diffraction (XRD) analysis of this SEI has shown that it is composed of K-based inorganic compounds, along with both permanent and transient phases that evolve during cycling. nih.govresearchgate.net The decomposition of the KPF₆ electrolyte contributes to the formation of species within the SEI. For instance, at a plating potential of -0.5 V, phases such as Ca, P₂O₅, and residual KPF₆ have been observed. acs.org

The presence of KPF₆ and the resulting hybrid SEI have a significant impact on the electrochemical behavior of calcium plating and stripping.

In symmetric Ca//Ca cells with a 1 M KPF₆ electrolyte, stable cycling for up to 200 hours at a current density of 0.025 mA/cm² has been achieved. nih.govresearchgate.net The overpotentials for plating and stripping remain consistently around 1.8 V, which is notably more stable than in cells using Ca(PF₆)₂ where overpotentials can rapidly increase to 5 V. nih.govacs.org

Ex-situ XRD and energy-dispersive X-ray (EDX) analyses have confirmed that both calcium and potassium are plated and stripped during the galvanostatic cycling process. nih.govresearchgate.netacs.org This indicates the active participation of potassium ions from the electrolyte in the electrochemical processes at the anode. The SEI formed allows for the deposition of calcium while mitigating the continuous formation of insulating calcium fluoride (CaF₂) that plagues native calcium-based electrolytes. nih.govresearchgate.net

The plating and stripping process in the presence of KPF₆ is complex, with different electrochemical reactions occurring at different potentials. Plateaus at approximately -0.2 V and -1.8 V have been observed, corresponding to different plating behaviors. nih.govacs.org The SEI composition is also potential-dependent, with phases like Ca, CaF₂, and P₂O₅ forming at lower overpotentials, and K₂P₂O₅F₂ and K phases forming at higher overpotentials. acs.org

Table 2: Electrochemical Performance of Ca//Ca Symmetric Cells with KPF₆ Electrolyte

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Electrolyte | 1 M KPF₆ in EC/DMC/EMC | Symmetric Ca//Ca cell | nih.govacs.org |

| Cycling Stability | Up to 200 hours | 0.025 mA/cm² current density, 0.15 mAh/cm² capacity | nih.govresearchgate.net |

| Plating/Stripping Overpotential | ~1.8 V | Consistent over 20 cycles | nih.govacs.org |

Catalytic Applications of Potassium Hexafluorophosphate

KPF₆ in Cationic Polymerization Reactions

Potassium hexafluorophosphate (B91526) finds application in cationic polymerization, a method used to synthesize polymers from monomers with electron-donating groups, such as vinyl ethers. qinmuchem.comnsf.govnih.gov In some systems, KPF₆ is used as a photoinitiator. qinmuchem.com Photoinitiators are compounds that, upon absorbing light, generate reactive species that initiate a polymerization reaction. In electro-initiated cationic polymerization of vinyl ether monomers, potassium hexafluoroantimonate (KSbF₆), a related compound, has been used as the initiating species, demonstrating the role of such hexafluoro-salts in these processes. rsc.org

The primary role of KPF₆ in these reactions is often to provide the non-coordinating hexafluorophosphate anion. landtinst.comwikipedia.org In cationic polymerization, the propagating chain end is a carbocation. A stable, non-nucleophilic counterion is required to balance the charge without terminating the growing polymer chain. The weakly coordinating nature of the PF₆⁻ anion makes it ideal for this purpose, as it stabilizes the cationic center without forming a covalent bond, allowing the polymerization to proceed. landtinst.comwikipedia.org This approach is valuable for producing polymers with tailored properties for a range of applications. nih.govnih.gov

Table 1: Role of KPF₆ in Cationic Polymerization

| Feature | Description | Reference |

|---|---|---|

| Function | Acts as a source of the weakly coordinating PF₆⁻ anion; can be used in photoinitiator systems. | qinmuchem.com, landtinst.com |

| Mechanism | The PF₆⁻ anion stabilizes the propagating cationic chain end without causing premature termination, facilitating polymer growth. | landtinst.com, wikipedia.org |

| Monomers | Particularly effective for electron-rich monomers like vinyl ethers. | nsf.gov, nih.gov |

| Significance | Enables the synthesis of polymers with specific microstructures and properties. | nih.gov |

KPF₆ as a Catalyst or Precursor in Organic Synthesis

Beyond polymerization, KPF₆ serves as a key reagent or precursor in a variety of organic synthesis reactions, primarily by providing the hexafluorophosphate anion. landtinst.comqinmuchem.com

In the field of peptide synthesis, the formation of the amide bond between amino acids is a critical step that requires specific reagents to proceed efficiently and without racemization. bachem.comuni-kiel.de While KPF₆ is not a direct coupling reagent itself, it is used in the synthesis of highly effective phosphonium- and aminium-type coupling reagents. qinmuchem.com

For example, reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are widely used. These compounds contain the hexafluorophosphate anion, which is introduced during their synthesis using a source like KPF₆. acs.orgsigmaaldrich.com These reagents facilitate rapid and efficient amide bond formation, even between sterically hindered amino acids. uni-kiel.desigmaaldrich.com

The hexafluorophosphate anion (PF₆⁻) is valued in catalysis for its non-coordinating nature. landtinst.comwikipedia.org Unlike more reactive anions (e.g., halides), PF₆⁻ has a very low tendency to bind to cationic metal centers or other electrophilic species. wikipedia.org This property is crucial in catalytic systems where an open coordination site on a metal catalyst is required for substrate binding and activation.

Potassium hexafluorophosphate is a common and convenient laboratory source of the PF₆⁻ anion. wikipedia.orgqinmuchem.com It is used to exchange more reactive anions in a catalytic system through a salt metathesis reaction. This anion exchange can dramatically alter the reactivity and stability of a cationic catalyst. By introducing a non-coordinating anion, the catalytic center becomes more electrophilic and, therefore, more active. This strategy is employed in various areas, including organometallic chemistry and supramolecular chemistry. wikipedia.orgmdpi.com

This compound is instrumental in the synthesis and isolation of novel organometallic complexes that function as catalysts. Cationic metal complexes, in particular, often require a non-coordinating anion for stability, and KPF₆ is frequently used to provide the PF₆⁻ counterion. wikipedia.org

An example is the synthesis of ruthenium(II) complexes, such as those containing PNP pincer ligands, which are investigated for their catalytic activity in reactions like hydrogenation and dehydrogenation. researchgate.netdtu.dk In a typical synthesis, a ruthenium precursor reacts with the desired ligands. Subsequently, KPF₆ is added to the reaction mixture to precipitate the final complex as its hexafluorophosphate salt. This not only stabilizes the cationic complex but also facilitates its isolation and purification. For instance, the monocationic complex [RuCl(dppb)(44bipy)(4-pic)]PF₆ was synthesized from a precursor, with KPF₆ supplying the necessary counter ion. scielo.br

Table 2: Synthesis of a Ruthenium(II) Complex Using KPF₆

| Precursor | Ligands | Anion Source | Final Complex | Application | Reference |

|---|---|---|---|---|---|

| [RuCl₂(dppb)(44bipy)] | 4-methylpyridine (4-pic) | KPF₆ | [RuCl(dppb)(44bipy)(4-pic)]PF₆ | Precatalyst for hydrogen transfer reactions | scielo.br |

KPF₆ in Industrial Catalytic Processes

This compound is recognized for its utility as a catalyst in organic synthesis reactions and as an electrolyte in batteries, indicating its relevance in industrial applications. google.com While specific large-scale catalytic processes using KPF₆ are often proprietary, its role in enabling key chemical transformations suggests its importance.

One area of industrial relevance is in Friedel-Crafts reactions, which are fundamental for attaching substituents to aromatic rings. wikipedia.orgbyjus.com These reactions are catalyzed by Lewis acids and are used to produce a vast range of chemical intermediates and final products, including ethylbenzene (B125841) (a precursor to polystyrene) and cumene. byjus.commt.com While strong Lewis acids like AlCl₃ are the classic catalysts, the principles of using counterions to modulate catalyst activity are broadly applicable. The use of reagents containing the PF₆⁻ anion can offer advantages in certain specialized synthesis protocols where catalyst stability and selectivity are paramount.

Furthermore, KPF₆ is employed in the production of materials for high-energy applications and in the manufacture of fine chemicals, where it can serve as a catalyst or a fluorinating agent to modify the properties of organic compounds. univook.com

Kpf₆ in Materials Science and Engineering

Integration in Advanced Materials Development

As a key source of the hexafluorophosphate (B91526) anion, KPF₆ is integral to the synthesis of advanced materials, particularly those requiring specific electrochemical characteristics and stability. nbinno.com It is frequently used in the preparation of ionic liquids and as an electrolyte salt in non-aqueous electrochemical systems. nbinno.com

Potassium hexafluorophosphate is instrumental in formulating materials with unique ionic properties due to the nature of the PF₆⁻ anion. nbinno.com This anion is non-coordinating, which means it does not readily bind to other ions or molecules in a solution, allowing for greater ionic mobility and conductivity. This property is leveraged in the creation of solid polymer electrolytes (SPEs) for applications like all-solid-state lithium metal batteries. qinmuchem.com

In SPEs, KPF₆ is used as an additive to enhance ionic conductivities and improve mechanical properties. qinmuchem.com Research has shown that the addition of KPF₆ to polyethylene (B3416737) oxide (PEO)-based solid polymer electrolytes promotes the dissociation of lithium salts, which increases the number of free Li⁺ ions and enhances ionic conductivity. qinmuchem.com The presence of KPF₆ also contributes to the formation of a stable, LiF-rich solid electrolyte interphase (SEI), which is crucial for preventing the growth of lithium dendrites that can cause battery failure. qinmuchem.comacs.org The compound's excellent thermal and chemical stability ensures that these materials perform reliably under various conditions. univook.com

Role in Perovskite Solar Cells (PSCs)

In the field of photovoltaics, KPF₆ has emerged as a key additive in the fabrication of high-efficiency and stable perovskite solar cells (PSCs). rsc.orgresearchgate.net Its incorporation, either as an additive within the perovskite layer or as an interfacial modifier, addresses several critical issues that limit PSC performance, such as defects and non-radiative recombination losses. rsc.org

One of the primary roles of KPF₆ in PSCs is to modify the interfaces between the perovskite absorber layer and the charge-transport layers. researchgate.net Effective interface modulation is critical for achieving efficient devices. KPF₆ can be used as an interface material between the electron transport layer (like SnO₂) and the perovskite layer. researchgate.netrsc.org The PF₆⁻ anion improves the interface contact by forming chemical bonds, such as hydrogen bonds with the perovskite's organic cations and coordination bonds with the electron transport layer. rsc.org

This chemical linkage and interface modification lead to the effective passivation of defects at the interface and within the bulk perovskite film. rsc.orgacs.org Defect passivation is crucial as defects act as non-radiative recombination centers, which are a major source of efficiency loss in PSCs. jos.ac.cnnih.gov The introduction of KPF₆ has been shown to improve the quality and crystallinity of perovskite films, further reducing defect states. rsc.orgrsc.org Studies have demonstrated a significant increase in power conversion efficiency (PCE) after KPF₆ treatment. For instance, modifying the SnO₂/perovskite interface with KPF₆ increased the PCE of a device from 19.66% to 21.39%. rsc.org Similarly, its use as an additive in full-printed mesoscopic PSCs raised the champion PCE from 14.16% to 15.39%. rsc.org

| Device Type | Treatment | Initial PCE (%) | PCE with KPF₆ (%) | PCE Improvement (%) | Source |

|---|---|---|---|---|---|

| Standard PSC | SnO₂/Perovskite Interface Modification | 19.66 | 21.39 | 8.80 | rsc.org |

| Full-Printed Mesoscopic PSC (MPSC) | Additive in Perovskite Layer | 14.16 | 15.39 | 8.69 | rsc.org |

By passivating defects and improving the quality of the interfaces, KPF₆ directly facilitates more efficient charge carrier extraction and reduces charge recombination. researchgate.netaps.org Defects at the interfaces are a primary cause of non-radiative recombination, where photogenerated electrons and holes recombine without producing light, thus losing energy and reducing the cell's efficiency. rsc.orgaps.org

Application in Corrosion Inhibition

The hexafluorophosphate anion from KPF₆ is utilized in developing corrosion inhibitors and protective coatings for various metals. mdpi.comnih.gov Corrosion inhibitors are substances that, when added to an environment, decrease the rate of corrosion of a material, typically a metal or an alloy. kebo-chemicals.com They often work by forming a protective film on the metal's surface. kebo-chemicals.com

This compound is incorporated into conversion coatings to enhance the corrosion resistance of metals. nih.gov A notable application is in the plasma electrolytic oxidation (PEO) process for magnesium alloys. nih.gov PEO is a surface treatment that produces a hard, dense ceramic-like coating on metals like magnesium, aluminum, and titanium.

A study on AM50 magnesium alloy demonstrated that adding KPF₆ to the alkaline-silicate electrolyte during the PEO process significantly improves the anticorrosive properties of the resulting coating. nih.gov The best results were observed with a concentration of 2.5 g/L KPF₆ in the electrolyte. nih.gov This concentration led to a substantial decrease in the corrosion current density (jcorr) and a corresponding increase in polarization resistance (Rp), indicating superior corrosion protection compared to coatings formed without KPF₆ or with commonly used fluoride (B91410) and orthophosphate salts. nih.gov The protective coatings serve as a barrier to the ingress of corrosive species, extending the life of the metal components. mdpi.comsika.com

| KPF₆ Concentration (g/L) | Corrosion Current Density (jcorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ∙cm²) | Source |

|---|---|---|---|

| 0 | 33.01 | 1.04 | nih.gov |

| 0.5 | 11.23 | 2.84 | nih.gov |

| 1.0 | 6.34 | 4.88 | nih.gov |

| 2.0 | 2.41 | 14.11 | nih.gov |

| 2.5 | 1.76 | 21.09 | nih.gov |

| 3.0 | 2.12 | 16.02 | nih.gov |

| 4.0 | 10.32 | 3.21 | nih.gov |

Precursor for Ionic Liquids

The primary role of KPF₆ in the synthesis of ionic liquids is to provide the hexafluorophosphate anion through an anion exchange reaction. This process typically involves reacting a salt containing the desired cation (commonly imidazolium- or pyridinium-based) with a halide anion (e.g., bromide or chloride) with KPF₆ in a suitable solvent. The potassium halide byproduct is often insoluble and can be easily removed by filtration, yielding the desired ionic liquid with the PF₆⁻ anion.

Task-specific ionic liquids (TSILs) are a class of ILs that possess a functional group covalently tethered to the cation or anion, designed for a specific purpose. sigmaaldrich.com KPF₆ is instrumental in the synthesis of many such TSILs, where the initial synthesis yields a halide-based IL that is subsequently converted to a hexafluorophosphate-based IL to achieve desired properties like water immiscibility. rsc.org

The synthesis of these functionalized ILs allows for the incorporation of specific chemical moieties that can act as catalysts, chelating agents, or chiral selectors, among other functions. For instance, dicationic and monocationic ILs with pyridinium (B92312) and imidazolium (B1220033) cores have been synthesized using KPF₆ for anion metathesis. rsc.org These include compounds like [PF₆][(PYR)C₄(MIM)][Cl] and [(MIM)C₂COOH][PF₆], which have demonstrated unique solubility properties. rsc.org The general synthetic approach involves the alkylation of a nitrogen-containing heterocycle followed by anion exchange with KPF₆. rsc.org

Below is a table detailing examples of task-specific ionic liquids synthesized using this compound.

| Task-Specific Ionic Liquid | Cation Structure | Functional Group | Synthesis Precursor (Cation Source) | Specific Task |

|---|---|---|---|---|

| [PF₆][(PYR)C₄(MIM)][Cl] | Dicationic: Pyridinium and Imidazolium linked by a butyl chain | N/A (Structural functionality) | Pyridine, 1,4-dichlorobutane, 1-methylimidazole (B24206) | Biomass processing rsc.org |

| [(MIM)C₂COOH][PF₆] | Monocationic: Imidazolium | Carboxylic acid | 1-methylimidazole, 3-chloropropionic acid | Biomass processing rsc.org |

| [Apmim][PF₆] | Monocationic: Imidazolium | Amino | 1-(3-aminopropyl)-3-methylimidazolium bromide | Extraction of styrene (B11656) conicet.gov.ar |

| 1-Benzyl-4-[benzyl(dimethyl)azaniumyl]pyridine-1-ium Hexafluorophosphate | Monocationic: Pyridinium | Quaternary ammonium (B1175870) | 1-Benzyl-4-[benzyl(dimethyl)azaniumyl]pyridine-1-ium bromide | Catalysis of β-amino carbonyl compound synthesis acs.org |

Ionic liquids derived from KPF₆, particularly those with the hexafluorophosphate anion, have found significant applications in various bioreaction and separation processes. The tunability of their properties allows for the design of efficient and selective systems.

In bioreactions , these ILs can serve as reaction media that can enhance enzyme stability and activity. For example, the hydrolytic activity of Candida rugosa lipase (B570770) has been studied in the presence of pyridinium-based ionic liquids, including those with the hexafluorophosphate anion. nih.gov While in some cases, bromide anions showed superior performance in increasing hydrolytic activity compared to hexafluorophosphate, the choice of anion is critical and application-dependent. nih.gov In other studies, whole-cell biocatalysis, such as the conversion of 1,3-dicyanobenzene (B1664544) by Rhodococcus R312, has been successfully carried out in biphasic systems with [bmim][PF₆] and water. researchgate.net The ionic liquid acts as a reservoir for the substrate and product, facilitating the reaction. researchgate.net

In separation processes , KPF₆-derived ionic liquids are widely used as extraction solvents. Their hydrophobicity and ability to form specific interactions make them effective for the separation of organic compounds and metal ions from aqueous solutions. For instance, imidazolium-based hexafluorophosphate ILs have been used for the liquid-liquid extraction of phenols from the aqueous fraction of bio-oil, with partition coefficients indicating efficient separation. scielo.br Task-specific ionic liquids with chelating functionalities have been designed for the selective extraction of heavy metals. sigmaaldrich.com The distribution coefficients for heavy metals using some TSILs can be in the range of 1500 to over 5000. sigmaaldrich.com

The following table summarizes research findings on the application of KPF₆-derived ionic liquids in these areas.

| Application Area | Ionic Liquid | Process | Substrate/Target | Key Findings |

|---|---|---|---|---|

| Bioreaction | [PF₆][(PYR)C₄(PYR)][Cl] and [(PYR)C₂COOH][PF₆] mixture | Hydrolysis of biomass | Corn stalk and potato starch | High yields of reducing sugars were obtained: 20.73% from corn stalk and 72.50% from potato starch. The ILs could be successfully reused. rsc.org |

| Bioreaction | [bmim][PF₆] | Whole-cell biotransformation | 1,3-dicyanobenzene | Successful conversion to 3-cyanobenzamide (B1293667) and 3-cyanobenzoic acid in a biphasic system. researchgate.net |

| Separation Process | [bmim][PF₆] | Liquid-liquid extraction | Phenols from bio-oil aqueous fraction | Achieved a partition coefficient of 4.26 for total phenols, demonstrating better performance than [bmim][NTf₂]. scielo.br |

| Separation Process | Thiourea derivatized Imidazolium IL with PF₆⁻ | Extraction of heavy metals | Heavy metal ions | Distribution coefficients for heavy metals were reported to be in the range of 1500 to >5000. sigmaaldrich.com |

| Separation Process | 1,1'(butane-1,4-diyl)bis(3-(4-carboxyphenyl)-2-methyl-1H-imidazol-3-ium) chloride (IL-1) | Extraction of Lead(II) | Pb(II) ions | Extraction efficiency decreased from 76.7% to 43.47% as Pb(II) concentration increased from 2.25 mM to 14.5 mM. tezu.ernet.in |

| Separation Process | 1,1'(dodecane-1,12-diyl)bis(3-(4-carboxyphenyl)-2-methyl-1H-imidazol-3-ium) chloride (IL-2) | Extraction of Lead(II) | Pb(II) ions | Greater than 90% extraction efficiency was observed. tezu.ernet.in |

Analytical Techniques and Characterization of Kpf₆ and Its Derivatives

Spectroscopic Methods

Spectroscopy is a fundamental tool for investigating the molecular structure and dynamics of KPF₆. Among the various spectroscopic techniques, Nuclear Magnetic Resonance (NMR) is especially powerful due to the presence of NMR-active nuclei, namely ¹⁹F and ³¹P.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of specific nuclei. For potassium hexafluorophosphate (B91526), both fluorine-19 (¹⁹F) and phosphorus-31 (³¹P) NMR are highly informative, offering insights into the structure, dynamics, and degradation of the hexafluorophosphate (PF₆⁻) anion. dtic.mil Studies have shown that for temperatures of 200 K and above, the PF₆⁻ ions in KPF₆ are reorienting randomly, which affects the NMR signal. aip.org

Potassium hexafluorophosphate is utilized in the field of NMR spectroscopy as a reference compound. smolecule.com Its utility stems from the well-defined and sharp signal produced by the hexafluorophosphate anion, which provides a reliable point of reference for chemical shifts in ¹⁹F NMR studies. smolecule.com

In electrochemical systems like batteries, understanding ion transport is critical for optimizing performance. NMR techniques, including pulsed field gradient (PFG) NMR and electrophoretic NMR (eNMR), are powerful methods for directly measuring the movement of ions. nih.govmines.edu By using ¹⁹F NMR, the mobility and self-diffusion coefficients of the PF₆⁻ anion can be determined selectively. mdpi.com

This allows researchers to:

Investigate the effects of solvent, concentration, and temperature on ion mobility. researchgate.net

Probe local phenomena such as ion-ion and ion-solvent interactions. mines.edu

Furthermore, NMR is instrumental in studying the Solid Electrolyte Interphase (SEI), a crucial layer that forms on battery electrodes. Solid-state multinuclear (¹⁹F, ³¹P, and ⁷Li) NMR measurements of electrode materials harvested from cycled cells can identify the chemical composition of the SEI, revealing the presence of decomposition products from the hexafluorophosphate salt. nasa.gov

The stability of the electrolyte is paramount for the longevity and safety of electrochemical devices. The hexafluorophosphate anion is susceptible to hydrolysis, especially in the presence of trace amounts of water. NMR spectroscopy is a highly effective tool for detecting and quantifying the resulting degradation products. oxinst.com

For instance, the reaction of PF₆⁻ with water can produce species such as monofluorophosphate (PO₃F²⁻) and difluorophosphate (PO₂F₂⁻). ¹⁹F and ³¹P NMR can distinguish between these different phosphorus-fluorine species, allowing for the monitoring of the degradation process over time. oxinst.com Benchtop NMR spectrometers have proven effective for this purpose, providing a convenient method for quality control in electrolyte manufacturing by analyzing mixtures without the need for complex separation steps. oxinst.com

Interactive Data Table: NMR Properties of the Hexafluorophosphate Anion

| Nucleus | Typical Chemical Shift Range (ppm) | Coupling Information | Application in KPF₆ Analysis |

| ³¹P | -130 to -150 | Septet (Coupling to 6 equivalent ¹⁹F nuclei) | Structural integrity, Purity assessment, Degradation monitoring |

| ¹⁹F | -70 to -75 | Doublet (Coupling to ¹³¹P nucleus) | Anion dynamics, Ion transport, SEI composition, Degradation monitoring |

X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of crystalline materials like this compound. It provides precise information on atomic positions, lattice parameters, and crystal symmetry. Both powder XRD and single-crystal XRD are used to characterize KPF₆. lbl.gov

At room temperature, KPF₆ crystallizes in a cubic structure, specifically a sodium chloride (rock salt) type lattice, where the K⁺ cations and the octahedral PF₆⁻ anions occupy the positions of Na⁺ and Cl⁻, respectively. dtic.mil However, studies have revealed that KPF₆ undergoes phase transitions at different temperatures and pressures.

Cubic Phase: At ambient temperature, KPF₆ adopts a cubic structure with the space group Fm-3m. researchgate.net A study from 1951 reported the space group as Pa-3 with a lattice parameter of a = 7.71 Å. nih.gov

Monoclinic Phases: Upon cooling, KPF₆ transitions to a monoclinic phase. Further cooling leads to another monoclinic phase. These transitions involve changes in the orientation and ordering of the PF₆⁻ octahedra. researchgate.net

Trigonal Phase: A high-pressure phase of KPF₆ has been identified as having a trigonal crystal system with the space group R-3. materialsproject.org

Single-crystal X-ray diffraction provides the most detailed structural data, allowing for the precise determination of bond lengths and angles within the PF₆⁻ anion and its arrangement relative to the K⁺ cations. jhu.edu This technique has been essential in confirming the octahedral geometry of the hexafluorophosphate anion.

Interactive Data Table: Crystallographic Data for this compound (KPF₆)

| Phase / Conditions | Crystal System | Space Group | Lattice Parameters | Reference |

| Ambient Temperature | Cubic | P a -3 | a = 7.71 Å, b = 7.71 Å, c = 7.71 Å, α = β = γ = 90° | nih.gov |

| High Pressure | Trigonal | R -3 | a = 4.887 Å, b = 4.887 Å, c = 5.617 Å, α = β = 90°, γ = 120° | materialsproject.org |

| Low Temperature (Phase II) | Monoclinic | C2/n | a = 9.423 Å, b = 4.9058 Å, c = 9.446 Å, β = 103.35° (at 4 K) | researchgate.net |

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov These methods are essential for the analysis of the purity of KPF₆ and for the identification and quantification of its degradation and hydrolysis products.

Ion Chromatography (IC) is a key analytical tool for determining the hydrolysis products of hexafluorophosphate salts in aqueous solutions. nih.govosti.gov The stability of the PF₆⁻ anion in water is a significant concern, as its hydrolysis can lead to the formation of corrosive species like hydrogen fluoride (B91410) (HF). researchgate.net Studies have shown that KPF₆ is more stable in aqueous solutions compared to its lithium and sodium counterparts. nih.gov

An established IC method for analyzing the decomposition products of KPF₆ utilizes an anion-exchange column (e.g., IonPac AS14A) with a potassium carbonate/bicarbonate eluent and conductivity detection. researchgate.netnih.gov This method can separate and detect several anionic species in solutions of KPF₆. nih.gov

The primary hydrolysis products of the hexafluorophosphate anion that have been identified using IC are:

Fluoride (F⁻)

Difluorophosphate (PO₂F₂⁻)

Monofluorophosphate (PO₃F²⁻)

Phosphate (B84403) (PO₄³⁻)

The presence and concentration of these species can be monitored over time to assess the stability of KPF₆ under various conditions. researchgate.netnih.gov

To provide unambiguous identification of the species separated by Ion Chromatography, the IC system can be coupled with a mass spectrometer, typically using an electrospray ionization (ESI-MS) source. nih.govosti.gov This hyphenated technique, IC-ESI-MS, combines the separation power of IC with the high selectivity and sensitivity of mass spectrometry.

In the analysis of KPF₆ hydrolysis, IC-ESI-MS has been used to confirm the identities of the fluoride, monofluorophosphate, phosphate, and difluorophosphate anions detected by IC with conductivity detection. nih.gov ESI-MS provides mass-to-charge ratio (m/z) information for each separated peak, allowing for confident identification of the anionic hydrolysis products. nih.govosti.gov This is particularly useful for distinguishing between species that might have similar retention times in the IC system. The use of derivatization agents can also enhance the sensitivity of LC-ESI-MS/MS for certain organophosphorus acids. nih.govresearchgate.net

Amperometric Titration for Hexafluorophosphate Ion Determination